

# Application of Trimethylsulfoxonium Iodide in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name: Trimethylsulfoxonium iodide

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## Introduction

**Trimethylsulfoxonium iodide** (TMSOI) is a versatile and powerful reagent in organic synthesis, primarily utilized for the generation of dimethyloxosulfonium methylide, a key reactant in the Corey-Chaykovsky reaction. This reaction provides an efficient method for the formation of three-membered rings, namely epoxides, cyclopropanes, and aziridines, which are crucial structural motifs in a vast array of pharmaceutical compounds and natural products. The reaction's operational simplicity, functional group tolerance, and stereoselectivity make it an invaluable tool in the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of **trimethylsulfoxonium iodide** in the synthesis of these important building blocks.

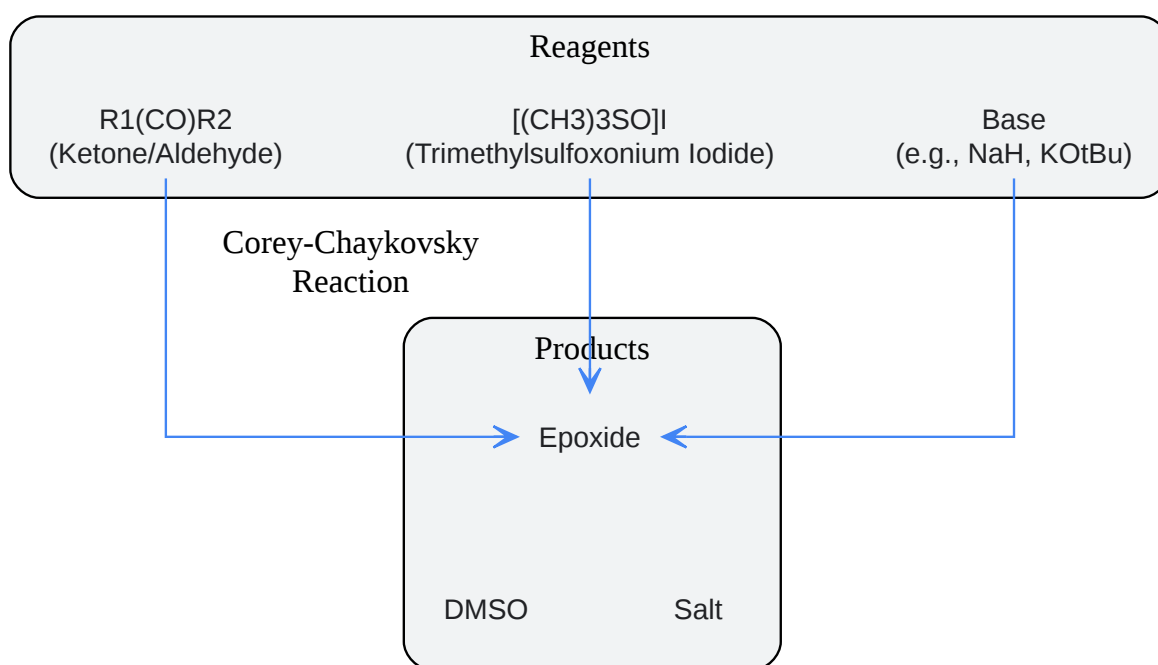
## Key Applications

The primary application of **trimethylsulfoxonium iodide** is as a precursor to dimethyloxosulfonium methylide (Corey's ylide), a stabilized sulfur ylide.<sup>[1][2][3][4]</sup> This ylide is typically generated in situ by treating **trimethylsulfoxonium iodide** with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).<sup>[5][6]</sup> The resulting ylide then reacts with various electrophiles to yield three-membered ring systems.

## Epoxidation of Carbonyl Compounds

The reaction of dimethyloxosulfonium methylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides (oxiranes).[5][7][8] This transformation is a cornerstone of the Corey-Chaykovsky reaction and is widely used in the synthesis of pharmaceutical intermediates.[9][10] The reaction generally proceeds via a nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide ring and liberate dimethyl sulfoxide as a byproduct.[7][8]

#### General Reaction Scheme for Epoxidation



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Caption: General scheme of the Corey-Chaykovsky epoxidation.

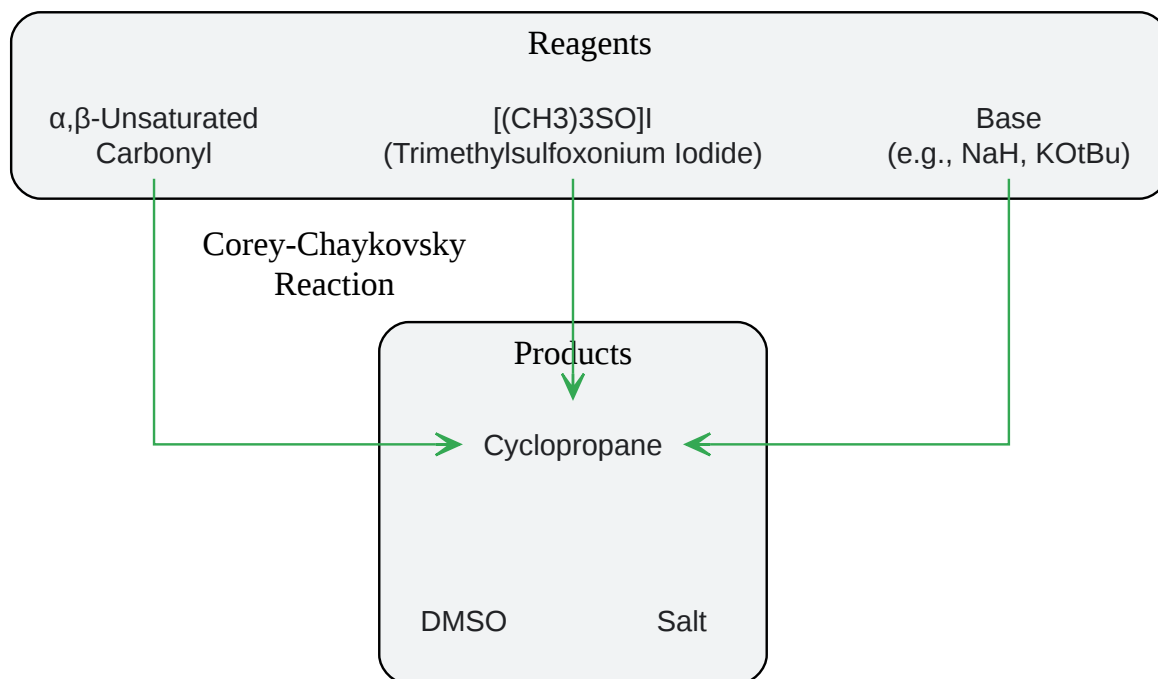
Table 1: Epoxidation of Various Carbonyl Compounds

Entry	Substrate	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
1	Cyclohexanone	NaH	DMSO	RT	2	88	[7]
2	Benzaldehyde	NaH	DMSO	RT	-	High	[4]
3	Carvone	Trimethylsulfonium Iodide/KOtBu	DMF	0	-	91	[6]
4	Isatin derivative	NaH	DMSO	RT	6	90	[5]
5	Allyl cyclohexanone	KOtBu	DMSO	RT	2	88	[7]

## Cyclopropanation of $\alpha,\beta$ -Unsaturated Carbonyl Compounds

When dimethyloxosulfonium methylide reacts with  $\alpha,\beta$ -unsaturated carbonyl compounds (enones), it preferentially undergoes a conjugate addition (1,4-addition) followed by intramolecular cyclization to afford cyclopropanes.[3][4] This is in contrast to less stabilized sulfur ylides which often favor 1,2-addition to the carbonyl group, leading to epoxides.[4] The formation of cyclopropanes is a valuable transformation in the synthesis of many natural products and pharmaceuticals, including pyrethroid insecticides.[11][12]

### General Reaction Scheme for Cyclopropanation



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Caption: General scheme of the Corey-Chaykovsky cyclopropanation.

Table 2: Cyclopropanation of Various  $\alpha,\beta$ -Unsaturated Carbonyls

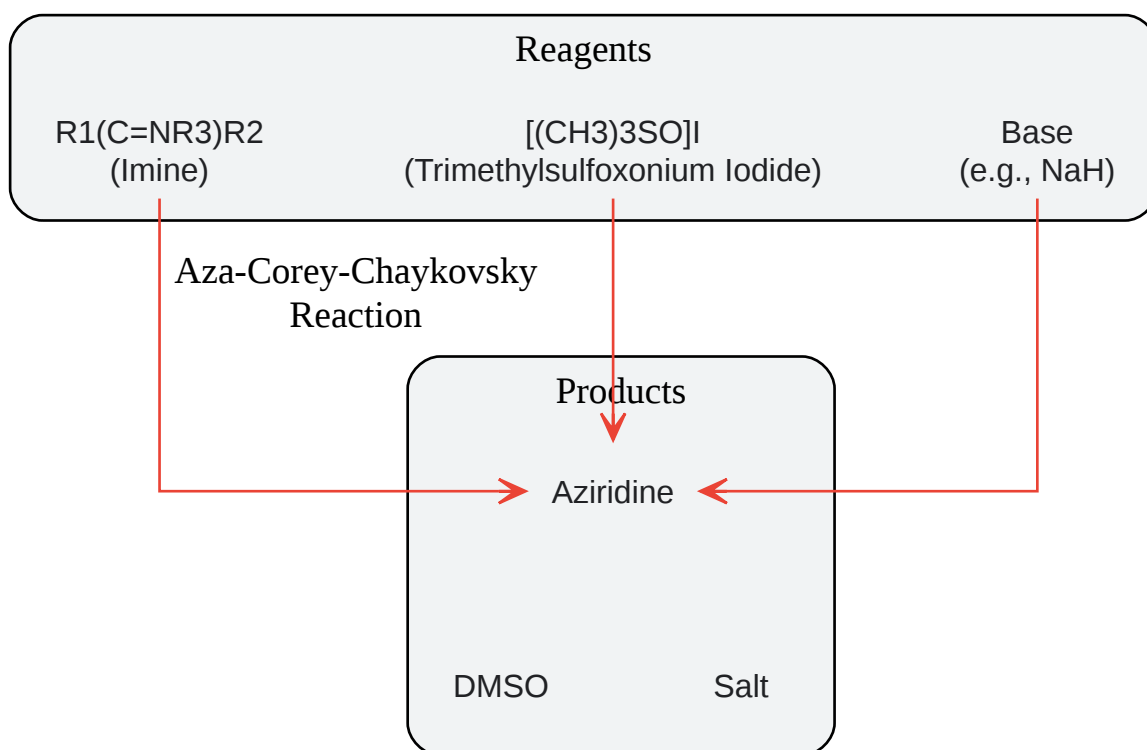
Entry	Substrate	Base	Solvent	Temp. (°C)	Time	Yield (%)	Diastereomeric Ratio (anti:syn)	Reference
1	Symmetric tricyclic enone	KOtBu	DMSO	RT	-	69	-	[6]
2	Damascenolide intermediate	KOtBu	DMSO	RT	-	High	-	[6]
3	$\gamma$ -Silyloxy- $\alpha,\beta$ -unsaturated phenyl ketone	NaH	DMF	-30	16 h	97	9:1	[13]
4	$\gamma$ -Silyloxy- $\alpha,\beta$ -unsaturated 4-chlorophenyl ketone	NaH	DMF	-30	16 h	91	9:1	[13]
5	$\gamma$ -Silyloxy- $\alpha,\beta$ -unsaturated 2-	NaH	DMF	-30	16 h	88	7:1	[13]

furyl  
ketone

## Aziridination of Imines

The Corey-Chaykovsky reaction can also be extended to the synthesis of aziridines from imines.[3][5] This aza-Corey-Chaykovsky reaction is a powerful tool for the construction of nitrogen-containing three-membered rings, which are important scaffolds in medicinal chemistry.[2][14] The reaction of dimethyloxosulfonium methylide with N-sulfonyl or N-sulfinyl imines often proceeds with high diastereoselectivity, providing access to chiral aziridines.[2][14][15]

### General Reaction Scheme for Aziridination



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Caption: General scheme of the aza-Corey-Chaykovsky aziridination.

Table 3: Aziridination of Various Imines

Entry	Substrate	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Diastereomeric Ratio	Reference
1	N-Sulfinyl imine	NaH	THF	80	12	-	76:24	[2]
2	N-tert-Butylsulfinylketimine	-	DMSO	-	-	up to 78	>90% d.e.	[16]

## Experimental Protocols

### Protocol 1: General Procedure for the Epoxidation of a Ketone

This protocol is a general guideline for the epoxidation of a ketone using **trimethylsulfoxonium iodide**.

Materials:

- Ketone (1.0 eq)
- **Trimethylsulfoxonium iodide** (1.1 - 1.5 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) or Potassium tert-butoxide (1.1 - 1.5 eq)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
- Wash the sodium hydride with hexanes to remove the mineral oil and decant the solvent.
- Add anhydrous DMSO or THF to the flask.
- Add **trimethylsulfoxonium iodide** in one portion.
- Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or milky white. This indicates the formation of the ylide.
- Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
- Slowly add a solution of the ketone in the same anhydrous solvent to the ylide solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

#### Experimental Workflow for Epoxidation





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Caption: A typical experimental workflow for Corey-Chaykovsky epoxidation.

## Protocol 2: General Procedure for the Cyclopropanation of an $\alpha,\beta$ -Unsaturated Ketone

This protocol provides a general method for the cyclopropanation of enones.

Materials:

- $\alpha,\beta$ -Unsaturated ketone (1.0 eq)
- **Trimethylsulfoxonium iodide** (1.5 - 2.0 eq)
- Sodium hydride (60% dispersion in mineral oil, 1.5 - 2.0 eq)
- Anhydrous Dimethylformamide (DMF) or DMSO
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Diethyl ether
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a flame-dried round-bottomed flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
- Add **trimethylsulfoxonium iodide** and stir the mixture at room temperature for 45 minutes.
- Cool the reaction mixture to the desired temperature (e.g.,  $-30\text{ }^\circ\text{C}$ ).

- Add a solution of the enone in anhydrous DMF.
- Stir the reaction for the required time (e.g., 16 hours), monitoring by TLC.
- Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Extract the mixture with diethyl ether.
- Dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the cyclopropyl ketone.[13]

## Conclusion

**Trimethylsulfoxonium iodide** is an indispensable reagent for the synthesis of epoxides, cyclopropanes, and aziridines, which are key intermediates in the pharmaceutical industry. The Corey-Chaykovsky reaction, facilitated by the in situ generation of dimethyloxosulfonium methylide from **trimethylsulfoxonium iodide**, offers a reliable and versatile method for the construction of these valuable three-membered rings. The provided application notes and protocols serve as a comprehensive guide for researchers and scientists in drug discovery and development to effectively utilize this powerful synthetic tool. The ability to control stereochemistry and the tolerance of a wide range of functional groups ensure the continued importance of **trimethylsulfoxonium iodide** in the synthesis of complex, biologically active molecules.

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